Product packaging for Norucholic Acid(Cat. No.:CAS No. 99697-24-2)

Norucholic Acid

货号: B1679974
CAS 编号: 99697-24-2
分子量: 378.5 g/mol
InChI 键: QYYDXDSPYPOWRO-JHMCBHKWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Contextualization within Bile Acid Research and Therapy

Bile acids, traditionally known for their role in fat digestion, are now recognized as crucial signaling molecules that regulate a wide array of metabolic and inflammatory pathways. nih.govkarger.com The therapeutic potential of hydrophilic bile acids, such as UDCA, has been explored for decades, particularly in the context of cholestatic liver diseases. sci-hub.senih.gov UDCA, for instance, has been a long-standing treatment for primary biliary cholangitis (PBC). nih.govxiahepublishing.com

NorUDCA represents a next-generation bile acid therapeutic. Its side-chain modification makes it resistant to amidation with taurine (B1682933) or glycine. karger.com This resistance allows norUDCA to undergo a process called "cholehepatic shunting," where it is repeatedly reabsorbed by cholangiocytes (the cells lining the bile ducts) and returned to hepatocytes. This cycling leads to a bicarbonate-rich bile flow, which helps to protect the bile ducts from injury. karger.comresearchgate.net

Overview of Therapeutic Potential in Hepatobiliary and Immune-Mediated Disorders

Preclinical and clinical studies have highlighted the potential of norUDCA in treating various hepatobiliary and immune-mediated diseases. Its therapeutic effects are attributed to a combination of anti-cholestatic, anti-inflammatory, anti-fibrotic, and immunomodulatory properties. karger.comnih.govbmj.com

Hepatobiliary Disorders:

Primary Sclerosing Cholangitis (PSC): PSC is a chronic, progressive disease characterized by inflammation and scarring of the bile ducts. nih.govxiahepublishing.com NorUDCA has shown significant promise in this area. In a phase II clinical trial, norUDCA treatment resulted in a dose-dependent reduction in serum alkaline phosphatase (ALP) levels, a key marker of cholestasis in PSC patients. nih.gov Animal studies have demonstrated that norUDCA is superior to UDCA in ameliorating sclerosing cholangitis. nih.gov It improves liver histology, reduces inflammation and fibrosis, and stimulates bile flow. nih.govresearchgate.net A phase III clinical trial is currently underway to further evaluate its long-term efficacy in PSC. bmj.com

Non-alcoholic Fatty Liver Disease (NAFLD): NAFLD is a condition characterized by fat accumulation in the liver, which can progress to more severe inflammation and fibrosis (non-alcoholic steatohepatitis or NASH). karger.comnih.gov In a phase II clinical trial involving patients with NAFLD, norUDCA treatment led to a significant, dose-dependent reduction in serum alanine (B10760859) aminotransferase (ALT) levels, a marker of liver cell injury. nih.govsci-hub.se Preclinical studies also support its beneficial effects in reducing liver inflammation and fibrosis in the context of NAFLD. karger.comresearchgate.net

Alcohol-Related Liver Disease (ALD): Research in experimental models of ALD has shown that norUDCA can ameliorate liver injury. nih.gov

Immune-Mediated Disorders:

A growing body of evidence suggests that norUDCA has direct immunomodulatory effects, particularly on T-cell responses, which are central to many autoimmune diseases. bmj.combmj.com

T-cell Modulation: NorUDCA has been shown to modulate the function of both CD8+ and CD4+ T cells. researchgate.netbiorxiv.org It can reduce the expansion and effector function of pathogenic T cells by targeting the mTORC1 signaling pathway. bmj.comnih.gov

Intestinal Inflammation: Given the strong association between PSC and inflammatory bowel disease (IBD), the immunomodulatory effects of norUDCA in the gut are of significant interest. bmj.commeduniwien.ac.at Studies have shown that norUDCA can ameliorate intestinal inflammation by inhibiting pro-inflammatory T helper 17 (TH17) cells and promoting the generation of anti-inflammatory regulatory T cells (Tregs). bmj.combiorxiv.orgmeduniwien.ac.at This suggests a potential therapeutic role for norUDCA in T-cell-mediated intestinal disorders. bmj.com

Historical Perspective of Ursodeoxycholic Acid Derivatives in Clinical Investigation

The therapeutic use of bile acids has a long history, with bear bile, a natural source of UDCA, being used in traditional Chinese medicine for centuries. sci-hub.sewikipedia.org The modern era of bile acid therapy began with the chemical synthesis of UDCA in 1955 and its subsequent approval for clinical use. wikipedia.org

The development of UDCA derivatives like norUDCA stems from the desire to enhance therapeutic efficacy and overcome some of the limitations of the parent compound. While UDCA has been beneficial in certain cholestatic conditions, its effectiveness in others, such as PSC and NAFLD, has been limited. xiahepublishing.comsci-hub.se

The creation of norUDCA, a side-chain shortened C23 homologue, was a deliberate effort to create a molecule with improved pharmacological properties. nih.govkarger.com Early preclinical studies in the mid-2000s demonstrated its superiority over UDCA in a mouse model of sclerosing cholangitis, laying the groundwork for its clinical development. nih.gov Subsequent phase II clinical trials have provided promising results in both PSC and NAFLD, leading to the initiation of larger phase III trials to confirm its therapeutic benefits. humanforschung-schweiz.chnih.govnih.gov

Interactive Data Table: Key Research Findings on 24-Norursodeoxycholic Acid

Disease Model/Patient PopulationKey FindingsReferences
Primary Sclerosing Cholangitis (PSC)
Mdr2 (-/-) mice (model for sclerosing cholangitis)NorUDCA markedly improved liver tests and histology, and reduced inflammation and fibrosis. Superior to UDCA. nih.govresearchgate.net
Phase II Clinical Trial (PSC patients)Dose-dependent reduction in serum alkaline phosphatase (ALP) levels. nih.gov
Non-alcoholic Fatty Liver Disease (NAFLD)
Phase II Clinical Trial (NAFLD patients)Dose-dependent reduction in serum alanine aminotransferase (ALT) levels. nih.govsci-hub.se
Preclinical ModelsReduced inflammation, fibrosis, and apoptosis. karger.comresearchgate.net
Immune Modulation
In vitro and in vivo modelsModulates CD8+ and CD4+ T-cell function by inhibiting the mTORC1 signaling pathway. bmj.comresearchgate.netbiorxiv.orgnih.gov
Models of intestinal inflammationAmeliorates intestinal inflammation by inhibiting TH17 cells and promoting regulatory T cells. bmj.combiorxiv.orgmeduniwien.ac.at

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H38O4 B1679974 Norucholic Acid CAS No. 99697-24-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYDXDSPYPOWRO-JHMCBHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99697-24-2
Record name 24-Norursodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099697242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name norUrsodeoxycholic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NORUCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A5G600D9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of 24 Norursodeoxycholic Acid Action

Modulation of Bile Acid Homeostasis and Biliary Physiology

24-norursodeoxycholic acid (norUDCA) is a synthetic, side-chain shortened C23 homologue of ursodeoxycholic acid (UDCA). jci.orgbiorxiv.org This structural modification, specifically the lack of a single methylene (B1212753) group in the side chain, confers resistance to conjugation with taurine (B1682933) or glycine. biorxiv.orgkarger.com This resistance to amidation is central to its unique molecular and cellular mechanisms of action, which profoundly differ from its parent compound, UDCA. nih.gov norUDCA's therapeutic effects in cholestatic liver diseases stem from its ability to modulate bile acid homeostasis and biliary physiology through several distinct yet interconnected pathways.

Induction of Bicarbonate-Rich Choleresis and Bile Flow Stimulation

A hallmark of norUDCA's action is the induction of a potent, bicarbonate-rich choleresis. jci.orgnih.gov This pronounced stimulation of bile flow is attributed to its ability to undergo a process known as "cholehepatic shunting". jci.orgkarger.com Unlike conventional bile acids that undergo enterohepatic circulation, the unconjugated form of norUDCA can be passively reabsorbed by cholangiocytes lining the bile ducts. karger.com This reabsorption creates a continuous flux of norUDCA molecules across the biliary epithelium, which in turn drives the secretion of bicarbonate ions into the bile. nih.govgoogle.com The resulting "bicarbonate umbrella" is thought to protect cholangiocytes from the toxic effects of other bile acids. nih.gov Studies in mouse models have demonstrated that administration of norUDCA can increase bile flow by 5- to 6-fold and more than double the biliary bicarbonate concentration. jci.org

Enhancement of Bile Acid Detoxification and Elimination Pathways

norUDCA enhances the detoxification and elimination of toxic bile acids. nih.govresearchgate.net It achieves this by upregulating key phase I and phase II metabolic enzymes involved in bile acid detoxification, such as Cyp2b10, Cyp3a11, and Sult2a1, which are responsible for hydroxylation and sulfation. nih.govresearchgate.net Furthermore, norUDCA undergoes extensive metabolism itself, including hydroxylation, sulfation, and glucuronidation, which increases the water solubility and reduces the toxicity of bile acid metabolites. google.comnih.gov

In addition to enhancing metabolic detoxification, norUDCA also stimulates alternative pathways for bile acid elimination. It induces the expression of basolateral efflux pumps in hepatocytes, specifically the multidrug resistance-associated proteins 3 and 4 (Mrp3 and Mrp4). karger.comnih.govresearchgate.net These transporters provide an escape route for bile acids from the liver back into the systemic circulation, which can then be eliminated by the kidneys. biorxiv.orgkarger.com This coordinated induction of detoxification enzymes and efflux pumps helps to alleviate the burden of toxic bile acids in the liver during cholestasis. nih.gov

Impact on Biliary Bile Acid Composition and Hydrophilicity

In a study involving wild-type (WT) and apical sodium-dependent bile acid transporter knockout (Asbt-/-) mice, norUDCA administration made the biliary bile acid composition more hydrophilic in both genotypes. jci.org After treatment, norUDCA constituted approximately 60% of the total biliary bile acids. jci.org This shift is significant because a more hydrophilic bile acid pool is less damaging to the cells lining the bile ducts. karger.com

Effect of norUDCA on Biliary Bile Acid Composition in WT and Asbt-/- Mice
GenotypeTreatmentnorUDCA (% of total bile acids)Taurocholic acid (TCA) (% of total bile acids)Taurodeoxycholic acid (TDCA) (% of total bile acids)Tauro-β-muricholic acid (TβMCA) (% of total bile acids)Overall Hydrophilicity
WTChow0%Relatively HighPresentHighBaseline
WTnorUDCA~60%ReducedReduced-Increased
Asbt-/-Chow0%Increased vs. WTIncreased vs. WTReduced vs. WTMore Hydrophobic
Asbt-/-norUDCA~60%Largely ReducedLargely Reduced-Increased, similar to WT on norUDCA

Data based on findings from a 2023 study in JCI Insight. jci.org The table illustrates the significant shift towards a more hydrophilic bile acid pool with norUDCA treatment.

Interplay with Hepatic and Biliary Transport Systems

The therapeutic actions of norUDCA are intricately linked to its interaction with various transport systems in the liver and bile ducts. However, a key finding is that its primary choleretic effect is independent of some major bile acid transporters. jci.orgnih.gov

Direct Activation of TMEM16A

Recent research has identified the calcium-activated chloride channel transmembrane member 16A (TMEM16A) as a direct target of norUDCA. jci.orgupmcphysicianresources.com In biliary epithelial cells, the activation of TMEM16A provides the driving force for biliary secretion. jci.orgnih.gov norUDCA potently stimulates chloride currents in cholangiocytes, an effect that is blocked by the inhibition of TMEM16A. jci.orgnih.gov Importantly, this activation occurs directly and does not depend on the activity of other major bile acid transporters. upmcphysicianresources.com This direct action on a key channel for biliary secretion underscores a novel mechanism for its potent choleretic effect. upmcphysicianresources.com

Independence from Apical Sodium-Dependent Bile Acid Transporter (ASBT)

The pronounced choleretic properties of norUDCA are notably independent of the apical sodium-dependent bile acid transporter (ASBT). jci.orgnih.gov ASBT is a major transporter responsible for the reabsorption of bile acids in the intestine and is also expressed in cholangiocytes. jci.org Studies using mice lacking ASBT (Asbt-/-) have shown that norUDCA is still able to robustly stimulate bile flow and biliary bicarbonate secretion. jci.orgnih.gov This finding indicates that active enterohepatic cycling via ASBT is not required for the therapeutic actions of norUDCA. jci.orgnih.gov This independence from ASBT is a significant departure from the mechanisms of other bile acids like tauroursodeoxycholic acid (TUDCA), whose activation of TMEM16A is dependent on its uptake by ASBT. jci.orgnih.gov

Effect of norUDCA on Bile Flow and Bicarbonate Output in WT and Asbt-/- Mice
GenotypeTreatmentBile Flow Rate (vs. Chow)Biliary Bicarbonate Output (vs. Chow)
WTnorUDCA~5-6 fold increase>10-fold increase
Asbt-/-norUDCA~5-6 fold increase>10-fold increase

This table summarizes data from a 2023 study in JCI Insight, demonstrating that the absence of ASBT does not diminish the potent choleretic effect of norUDCA. jci.org

Independence from Organic Solute Transporter Alpha/Beta (OSTα/β) and Organic Anion Transporting Polypeptides (OATP1a/1b)

Research indicates that the therapeutic actions of 24-Norursodeoxycholic acid (norUDCA) are not reliant on several major bile acid transporters. nih.gov Studies have demonstrated that the apical sodium-dependent bile acid transporter (ASBT), Organic Solute Transporter-alpha (OSTα), and Organic Anion Transporting Polypeptide 1a/1b (OATP1a/1b) are dispensable for norUDCA's ability to stimulate bile flow and biliary bicarbonate secretion. nih.govnih.gov Specifically, the loss of OATP1a/1b transporters in mice did not impede the potent, bicarbonate-rich hypercholeresis induced by norUDCA. researchgate.net This is consistent with findings from cell-based assays using human liver OATPs, which did not detect significant transport of norUDCA by OATP1B1, OATP1B3, or OATP2B1. researchgate.net

Furthermore, OSTα-OSTβ, a transporter responsible for bile acid export across the basolateral membrane of epithelial cells in the intestine and bile ducts, does not appear to be required for norUDCA's primary choleretic effects. nih.govbiorxiv.org Even when intestinal bile acid reabsorption was blocked through co-administration of an ASBT inhibitor, norUDCA's stimulation of bile flow in wild-type mice was not affected. nih.govnih.gov These findings collectively suggest that these major bile acid transport systems are not directly involved in the absorption or choleretic actions of norUDCA. nih.gov

Upregulation of Efflux Pumps (e.g., Mrp3, Mrp4)

A key mechanism of 24-Norursodeoxycholic acid (norUDCA) involves the coordinated induction of alternative basolateral efflux pumps in hepatocytes. nih.govresearchgate.netnih.gov During cholestasis, the expression of transporters like Multidrug resistance-associated protein 3 (Mrp3) and Multidrug resistance-associated protein 4 (Mrp4) is upregulated to provide alternative pathways for the elimination of bile acids from the liver into the blood. semanticscholar.orgsci-hub.se

Studies in Mdr2(-/-) knockout mice, a model for sclerosing cholangitis, have shown that treatment with norUDCA leads to a coordinated induction of bile acid detoxifying enzymes and the efflux pumps Mrp3 and Mrp4. nih.govresearchgate.net RNA-Seq analysis has confirmed that norUDCA induces the expression of a subset of hepatic transporter genes, including Mrp3 and Mrp4. nih.govbiorxiv.org This upregulation is considered a compensatory mechanism to reduce the retention of bile acids in cholestatic hepatocytes. semanticscholar.org Mrp4, in particular, is known to pump bile salts and their conjugates out of the cells. semanticscholar.org The induction of these efflux pumps is a significant part of norUDCA's therapeutic action, facilitating the detoxification and elimination of bile acids. nih.gov

Immunomodulatory Properties

Beyond its effects on bile acid transport, 24-Norursodeoxycholic acid (norUDCA) possesses direct immunomodulatory properties, particularly on T-cell functions. nih.govbiorxiv.org These effects are independent of its anti-cholestatic actions and contribute significantly to its therapeutic potential in immune-mediated liver and intestinal diseases. biorxiv.orgnih.govbmj.com

Direct Modulation of T-Cell Subsets and Functions

NorUDCA directly influences various T-cell subsets, including CD8+ T-cells, T helper 17 (TH17) cells, and regulatory T (Treg) cells, by modulating their metabolism, differentiation, and expansion. nih.govnih.govbmj.com

NorUDCA has been shown to directly modulate the immunometabolism of CD8+ T-cells. nih.govnih.gov Mechanistic studies have revealed that norUDCA affects glycolysis and mTORC1 signaling in these cells. nih.govnih.gov By targeting the mTORC1 pathway, norUDCA can regulate the metabolic and (phospho-)proteomic landscape of CD8+ T-cells. nih.govresearchgate.net This modulation of CD8+ T-cell metabolism is a key component of its ability to alleviate hepatic immunopathology. nih.govnih.gov

Table 1: Effects of norUDCA on CD8+ T-Cell Immunometabolism

ParameterEffect of norUDCAImplicationSource
Glycolysis AffectedModulation of cellular energy pathways nih.govnih.gov
mTORC1 Signaling Targeted/InhibitedRegulation of cell growth, proliferation, and metabolism nih.govnih.govresearchgate.net
Immunometabolism ReshapedAttenuation of excessive T-cell driven immunopathology nih.gov

A significant immunomodulatory effect of norUDCA is its ability to regulate the balance between pro-inflammatory T helper 17 (TH17) cells and anti-inflammatory regulatory T (Treg) cells. biorxiv.orgmeduniwien.ac.atresearchgate.net In various experimental models, norUDCA has been observed to suppress the differentiation and effector function of pathogenic TH17 cells while promoting the generation and abundance of functional Tregs. bmj.commeduniwien.ac.atbmj.com

Mechanistically, norUDCA restrains TH17 effector function by attenuating the glutamine-mTORC1-glycolysis signaling axis. bmj.combmj.com This metabolic reprogramming not only dampens the pathogenicity of TH17 cells but also facilitates their transdifferentiation into Treg and Tr1 (regulatory type 1) cells. bmj.combmj.com The induction of Tregs is crucial for the anti-inflammatory effects of norUDCA on TH17-mediated pathogenicity. bmj.com In mouse models of intestinal inflammation, norUDCA treatment led to an increased frequency of the Treg-associated transcription factor FOXP3 and a decrease in TH17 cell infiltration. biorxiv.org

Table 2: norUDCA's Regulation of TH17 and Treg Cells

Cell TypeEffect of norUDCAKey MechanismSource
TH17 Cells Suppressed effector function and differentiationAttenuation of glutamine-mTORC1-glycolysis signaling axis bmj.combmj.com
Treg Cells Enriched abundance and promoted formationEnhanced transdifferentiation from TH17 cells biorxiv.orgbmj.combmj.com
TH17/Treg Balance Counteracts imbalanceRestriction of glutaminolysis in differentiating TH17 cells biorxiv.orgresearchgate.net

NorUDCA has demonstrated a strong capacity to attenuate lymphoblastogenesis and the subsequent expansion of T-cells. nih.govbiorxiv.orgnih.gov This effect has been observed in both CD8+ and CD4+ T-cells. nih.govbiorxiv.org In studies involving circulating T-cells from patients with primary sclerosing cholangitis (PSC), norUDCA was found to reduce lymphoblastogenesis and clonal expansion. nih.govbiorxiv.org This inhibitory effect on T-cell proliferation is linked to the suppression of mTORC1 kinase activity. biorxiv.orgbiorxiv.org By blunting mTORC1 signaling, norUDCA effectively restricts the expansion of T-cells that drive immunopathology in certain liver and intestinal diseases. nih.govbmj.com

Impact on TH17 Pathogenicity and Transdifferentiation

24-Norursodeoxycholic acid (norUDCA) has demonstrated a significant capacity to modulate the adaptive immune system, particularly by targeting the function and fate of T helper 17 (TH17) cells. bmj.com These cells are critical drivers of inflammation in various autoimmune and inflammatory conditions. biorxiv.org Research indicates that norUDCA directly curtails the pathogenic potential of TH17 cells. bmj.comresearchgate.net In experimental models of intestinal inflammation, norUDCA treatment leads to a reduction in the frequency of proliferating, pro-inflammatory TH17 cells that produce Interleukin-17A (IL-17A). bmj.combmj.com

A key aspect of norUDCA's mechanism is its ability to induce TH17 cell plasticity and transdifferentiation. bmj.com Instead of promoting a stable pro-inflammatory phenotype, norUDCA facilitates the conversion of pathogenic TH17 cells into anti-inflammatory regulatory T cell lineages. bmj.combmj.com Specifically, norUDCA enhances the transdifferentiation of TH17 cells into functional regulatory T cells (Tregs) and Type 1 regulatory T (Tr1) cells. bmj.comresearchgate.net This shift is crucial for resolving inflammation, as the newly formed Tregs, marked by the expression of the transcription factor FOXP3, actively suppress inflammatory responses. bmj.comresearchgate.net The induction of these regulatory cells is considered essential for the anti-inflammatory action of norUDCA in the context of TH17-driven intestinal inflammation. bmj.com

Furthermore, norUDCA mitigates the generation of highly pathogenic 'TH1-like-TH17' cells, which co-express interferon-gamma (IFN-γ) and are associated with severe tissue damage. bmj.com By suppressing the differentiation of these cells and promoting a switch towards a regulatory fate, norUDCA effectively recalibrates the balance of T helper cells away from a pro-inflammatory state. bmj.combiorxiv.org

Experimental ModelKey Findings on TH17 Pathogenicity & TransdifferentiationReference
CD4+TNaive Adoptive Transfer Colitis Suppressed TH17 effector function; Enriched regulatory T cell (Treg) abundance. bmj.comnih.gov
αCD3 Stimulation / IL-17A-Fate-Mapping Mitigated intraepithelial TH17 pathogenicity; Decreased generation of pro-inflammatory 'TH1-like-TH17' cells; Enhanced TH17 transdifferentiation into Treg and Tr1 cells. bmj.comresearchgate.netnih.gov
In Vitro Pathogenic TH17 (pTH17) Culture Decreased frequency of proliferating IL-17A+ cells; Promoted formation of functional, suppressive Tregs. bmj.comresearchgate.net

Downstream Signaling Pathway Modulation

The immunomodulatory effects of norUDCA are underpinned by its ability to interfere with key intracellular signaling and metabolic pathways that govern T cell activation and differentiation.

A central hub for norUDCA's signaling action is the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.govbiorxiv.org This pathway is a critical regulator of cell growth, proliferation, and metabolism, and it plays a pivotal role in orchestrating the differentiation of T helper cells. bmj.combiorxiv.org Dysregulated or hyperactivated mTORC1 signaling is often linked to pro-inflammatory TH17 responses. bmj.combmj.com

NorUDCA has been shown to be a potent inhibitor of mTORC1 activity in both CD8+ and CD4+ T cells. biorxiv.orgnih.gov This inhibition is demonstrated by the decreased phosphorylation of downstream mTORC1 targets, such as the ribosomal protein S6 (RPS6). bmj.comnih.govbiorxiv.org By blunting mTORC1 activity, norUDCA effectively disrupts the signaling cascade required for the development and expansion of pathogenic TH17 cells, mirroring the effects of the well-known mTORC1 inhibitor, rapamycin. bmj.comnih.gov This mechanism is fundamental to norUDCA's ability to shift the T cell differentiation balance from a pro-inflammatory TH17 to an anti-inflammatory Treg phenotype. biorxiv.orgresearchgate.net

NorUDCA's inhibitory effect on mTORC1 is not isolated; it also involves the modulation of upstream signaling pathways that activate the complex. bmj.comnih.gov Research has identified that norUDCA perturbs the Ras-Erk-P90RSK signaling axis, a classic upstream network that regulates mTORC1. bmj.combmj.combiorxiv.org Specifically, treatment with norUDCA was found to suppress this pathway, as evidenced by reduced phosphorylation of Erk1/2. biorxiv.org However, its influence is selective, as it does not appear to reduce signaling through other classic mTORC1 upstream axes involving phosphatidylinositol-3 kinase (PI3K) and Akt. nih.govbiorxiv.org This suggests a targeted mechanism of action on the upstream activators of mTORC1. bmj.comnih.gov

The function and differentiation of immune cells are inextricably linked to their metabolic state. NorUDCA reshapes the metabolic landscape of T cells, which is a key component of its immunomodulatory effect. biorxiv.orgnih.gov The mTORC1 pathway, which norUDCA inhibits, is a master regulator of cellular metabolism, including glycolysis and glutaminolysis (the metabolic breakdown of glutamine). bmj.combiorxiv.org

NorUDCA has been found to restrain a glutamine-mTORC1-glycolysis signaling axis. bmj.comresearchgate.net It achieves this by transcriptionally downregulating Gls2, the rate-limiting enzyme in glutaminolysis, which leads to a decrease in the cellular levels of α-ketoglutarate. bmj.com Since α-ketoglutarate is a crucial metabolite that licenses mTORC1 activation, its reduction contributes to the suppression of the entire mTORC1 pathway. bmj.combiorxiv.org

Consequently, the inhibition of this metabolic signaling loop leads to a reduction in glycolysis. bmj.combiorxiv.org This metabolic reprogramming—away from the high glycolytic activity that fuels pathogenic TH17 cells—is critical for dampening their effector function and promoting the generation of Tregs. bmj.combiorxiv.orgbiorxiv.org

A direct consequence of norUDCA's impact on TH17 transdifferentiation and its modulation of intracellular signaling is the enhancement of Forkhead box P3 (FOXP3) expression. bmj.combiorxiv.org FOXP3 is the master transcription factor for regulatory T cells (Tregs), and its expression is essential for their suppressive function. biorxiv.orgbiorxiv.org

Studies have consistently shown that in environments where naive T cells are being pushed to differentiate into TH17 cells, the presence of norUDCA leads to an increased frequency of cells expressing FOXP3. bmj.combiorxiv.orgbiorxiv.org Even in short-term treatments, norUDCA enhances the expression of FOXP3 per cell. bmj.comresearchgate.net This promotion of FOXP3 is mechanistically linked to the inhibition of the glutaminolysis-mTORC1 axis, as supplementing cells with α-ketoglutarate can revert norUDCA's effect on FOXP3 expression. bmj.com The resulting FOXP3+ cells induced by norUDCA are functional Tregs, capable of suppressing the proliferation of IL-17A-producing TH17 cells. bmj.com

Pathway/ProcessEffect of 24-Norursodeoxycholic AcidKey Molecular ChangesReference
mTORC1 Signaling InhibitionDecreased phosphorylation of RPS6. bmj.combiorxiv.orgnih.gov
Upstream mTORC1 Regulators InhibitionSuppression of the Ras-Erk-P90RSK signaling axis. bmj.combmj.comnih.govbiorxiv.org
Glutaminolysis RestrictionDownregulation of Gls2; decreased α-ketoglutarate levels. researchgate.netbmj.com
Glycolysis Alteration/ReductionDecreased glucose uptake and glycolysis, linked to mTORC1 inhibition. bmj.comresearchgate.netbiorxiv.org
FOXP3 Expression EnhancementIncreased frequency of FOXP3+ cells and higher FOXP3 expression per cell. bmj.combiorxiv.orgbmj.combiorxiv.org

Attenuation of Hepatic and Systemic Inflammation

The molecular and cellular actions of norUDCA culminate in potent anti-inflammatory effects, observed both within the liver (hepatic) and throughout the body (systemic). nih.govnih.gov In various preclinical models of immune-mediated liver disease, norUDCA treatment leads to a significant reduction in hepatic injury and inflammation. nih.govnih.govkarger.com This includes a decrease in the number of infiltrating hepatic innate and adaptive immune cells, such as CD8+ T cells, which are key contributors to liver immunopathology. nih.govnih.gov

The anti-inflammatory properties of norUDCA extend beyond cholestatic conditions. nih.gov In a non-cholestatic model of T cell-driven liver injury, norUDCA was shown to ameliorate hepatic damage and systemic inflammation. nih.govnih.gov These broad anti-inflammatory and anti-fibrotic effects have also been observed in models of hepatic schistosomiasis, where norUDCA reduced the size of inflammatory granulomas and lessened liver fibrosis. karger.comnih.gov These findings underscore norUDCA's potential as a therapeutic agent that targets the underlying immune dysregulation driving inflammatory liver diseases. nih.govnih.gov

Anti-Fibrotic Mechanisms in Liver Pathologies

24-Norursodeoxycholic acid (norUDCA), a synthetic side-chain-shortened C23 homologue of ursodeoxycholic acid (UDCA), has demonstrated significant anti-fibrotic properties in various preclinical models of liver disease. researchgate.netmedchemexpress.com Its mechanisms of action are multifaceted, targeting key pathways involved in the development and progression of liver fibrosis.

In experimental models of cholestatic and fibrotic liver diseases, norUDCA has shown superior anti-inflammatory, anti-fibrotic, and anti-proliferative effects compared to its parent compound, UDCA. researchgate.net Studies in mice with sclerosing cholangitis (Abcb4 knockout mice) and those with thioacetamide-induced liver fibrosis have highlighted the potent anti-fibrotic capabilities of norUDCA. researchgate.netnih.gov It has been observed to reduce the expansion of connective tissue and portal-portal bridging, key histological features of liver fibrosis. researchgate.net

The anti-fibrotic effects of norUDCA are linked to its ability to modulate inflammatory responses and cytokine production. In a mouse model of hepatic schistosomiasis, norUDCA treatment led to a significant reduction in serum levels of pro-fibrotic cytokines such as IL-13 and IL-4. researchgate.net It also reduced the expression of transforming growth factor-beta (TGF-β), a central mediator of fibrosis. researchgate.net Furthermore, norUDCA has been shown to decrease the number of alpha-smooth muscle actin (α-SMA) positive cells, which are markers of activated hepatic stellate cells, the primary cell type responsible for extracellular matrix deposition in the liver. researchgate.net

A notable aspect of norUDCA's action is its ability to induce a beneficial shift in the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). researchgate.net Specifically, it has been shown to reduce the TIMP-1 to MMP-2 ratio, which may promote the degradation of fibrotic matrix. researchgate.net

The table below summarizes key findings from a study on the anti-fibrotic effects of norUDCA in a mouse model of Schistosoma mansoni infection. researchgate.net

Parameter Control Group UDCA Group norUDCA Group Significance (norUDCA vs. Control/UDCA)
Liver Fibrosis (Histology)Pronounced expansion of connective tissuePronounced expansion of connective tissueReduced fibrosisSignificant reduction
α-SMA Protein Levels--ReducedSignificant reduction
Hepatic Hydroxyproline (B1673980) (HP) Levels--ReducedSignificant reduction
Serum IL-13 Levels--ReducedSignificant reduction
Serum IL-4 Levels--ReducedSignificant reduction
TGF-β Expression--ReducedSignificant reduction
TIMP-1 to MMP-2 Ratio--ReducedBeneficial shift favoring matrix degradation

Activation of Autophagy and Enhanced Degradation of Misfolded Proteins (e.g., Alpha-1-Antitrypsin Mutant Z Proteins)

A key cellular mechanism of norUDCA is its ability to induce autophagy, a cellular process responsible for the degradation of damaged organelles and misfolded proteins. This is particularly relevant in the context of alpha-1-antitrypsin (AAT) deficiency, a genetic disorder characterized by the accumulation of misfolded AAT mutant Z (AATZ) proteins in the endoplasmic reticulum (ER) of hepatocytes. scientificarchives.comnih.gov This accumulation leads to ER stress, liver cell death, inflammation, and fibrosis. scientificarchives.com

NorUDCA has been shown to promote the degradation of insoluble, polymerized AATZ proteins by activating autophagy. scientificarchives.comphysiology.org In a mouse model of AAT deficiency (PiZ mice), administration of norUDCA resulted in a greater than 70% reduction in the intrahepatic accumulation of mutant Z protein. physiology.orgnih.gov This was associated with a 32% increase in hepatocellular autophagy. scientificarchives.comphysiology.org

The underlying molecular pathway involves the activation of AMP-activated protein kinase (AMPK). nih.govnih.gov Activated AMPK, in turn, modulates the mTOR/ULK1 signaling pathway, a central regulator of autophagy. nih.gov This was demonstrated in HTOZ cells, a cell line that expresses the mutant Z protein, where norUDCA-induced autophagy and AATZ degradation were dependent on AMPK activation. nih.govnih.gov

The clearance of AATZ aggregates through norUDCA-induced autophagy leads to a reduction in liver cell death and apoptotic signaling. scientificarchives.comphysiology.org This highlights the therapeutic potential of norUDCA in mitigating the liver pathology associated with AAT deficiency. nih.govresearchgate.net

The following table summarizes the effects of norUDCA on autophagy and AATZ degradation in a mouse model of AAT deficiency. physiology.org

Parameter Effect of norUDCA Significance
Intrahepatic Mutant Z Protein>70% reductionP < 0.01
Hepatic Autophagy32% increaseLikely mechanism for protein reduction
Cleavage of Caspases-3, -7, and -8ReducedP < 0.05
Hepatocellular Senescence and Death (Ki-67 staining)ReducedP < 0.02

Interaction with Nuclear and Membrane Bile Acid Receptors

The biological effects of 24-norursodeoxycholic acid are mediated through its interactions with various nuclear and membrane receptors that regulate bile acid homeostasis, inflammation, and metabolism. xiahepublishing.com

Indirect Effects on Farnesoid X Receptor (FXR) Pathway

The farnesoid X receptor (FXR) is a key nuclear receptor that governs bile acid synthesis and transport. xiahepublishing.com While norUDCA itself is not known to directly activate FXR, it can indirectly influence the FXR signaling pathway. nih.govamegroups.org In some rodent models, the administration of norUDCA has been shown to not exert an effect on FXR. nih.gov However, bile acids in general can activate FXR, which in turn regulates the expression of genes involved in bile acid homeostasis, such as the small heterodimer partner (SHP). xiahepublishing.com

Influence on TGR5 (G Protein-Coupled Bile Acid Receptor) Levels and Activity

TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a membrane receptor that is activated by bile acids. clinexprheumatol.orgwikipedia.org NorUDCA has been shown to increase TGR5 levels in mouse models, which is thought to contribute to its protective effects on the biliary system. researchgate.net However, some studies have reported that norUDCA does not directly act as a TGR5 agonist. nih.gov For instance, in CHO cells expressing human TGR5, norUDCA exhibited an EC50 of 47.2 μM for agonist activity. medchemexpress.com

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Recent studies have revealed that norUDCA can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor with significant anti-inflammatory and metabolic regulatory functions. researchgate.netnih.govthieme-connect.com In a model of experimental alcohol-related liver disease, norUDCA administration led to increased hepatic PPARγ protein expression. thieme-connect.com This activation of PPARγ is associated with the amelioration of liver injury, reduced expression of pro-inflammatory cytokines, and an increase in anti-inflammatory M2-polarized hepatic macrophages. researchgate.netthieme-connect.comnih.gov

The table below details the effects of norUDCA on PPARγ and inflammatory markers in an experimental model of alcohol-related liver disease. thieme-connect.com

Parameter Effect of norUDCA
Hepatic PPARγ Protein ExpressionIncreased
Pro-inflammatory Cytokine Transcription (Tnf, Il1b, Il10, Il6)Reduced
Anti-inflammatory M2-polarized Hepatic MacrophagesIncreased

Consideration of Other Nuclear Receptors (e.g., Pregnane (B1235032) X Receptor, Vitamin D Receptor)

Bile acids are known to interact with a range of nuclear receptors beyond FXR and PPARγ, including the pregnane X receptor (PXR) and the vitamin D receptor (VDR). xiahepublishing.comxiahepublishing.com These receptors play roles in detoxification and immune modulation. xiahepublishing.com While direct binding and activation of these receptors by norUDCA is an area of ongoing research, it is plausible that some of its therapeutic effects are mediated through these pathways. xiahepublishing.commedchemexpress.com Additionally, norUDCA administration has been shown to induce hepatic gene expression pathways regulated by the constitutive androstane (B1237026) receptor (CAR), another nuclear receptor involved in xenobiotic and endobiotic metabolism, although this is likely an indirect effect. jci.org

Preclinical Research and Experimental Models

Cholestatic Liver Disease Models

Mdr2 (Abcb4) Knockout Mouse Model of Sclerosing Cholangitis

The multidrug resistance gene 2 (Mdr2 or Abcb4) knockout mouse is a well-established experimental model for sclerosing cholangitis. nih.gov These mice lack the ability to secrete phospholipids (B1166683) into the bile, leading to chronic cholestatic liver disease, portal inflammation, sclerosing cholangitis, and biliary fibrosis. jax.orgnih.gov This model has been extensively used to investigate the therapeutic potential of 24-Norursodeoxycholic acid (norUDCA).

In studies using Mdr2-/- mice, norUDCA demonstrated superior efficacy compared to its parent compound, ursodeoxycholic acid (UDCA). nih.govbohrium.com After a four-week treatment period, norUDCA markedly improved serum liver tests and liver histology. nih.govresearchgate.net Specifically, it significantly reduced hydroxyproline (B1673980) content, a marker of fibrosis, and decreased the number of infiltrating neutrophils and proliferating hepatocytes and cholangiocytes. nih.gov In contrast, UDCA was shown to increase alanine (B10760859) transaminase and alkaline phosphatase levels and had no significant effect on hydroxyproline content in this model. nih.govnih.gov

Table 1: Effects of norUDCA vs. UDCA in Mdr2-/- Mice

Parameter norUDCA Treatment UDCA Treatment Control (Standard Chow)
Serum Liver Tests Markedly improved nih.gov Increased ALT and ALP nih.gov Baseline pathology
Liver Histology Markedly improved nih.gov No significant improvement Progressive inflammation/fibrosis
Hydroxyproline Content Significantly reduced nih.gov No significant effect nih.gov Elevated
Neutrophil Infiltration Significantly reduced researchgate.net Less impact bohrium.com Significant infiltration
Cell Proliferation Significantly reduced nih.gov Less impact bohrium.com Elevated
Induction of Efflux Pumps (Mrp3, Mrp4) Coordinated induction researchgate.net Much smaller extent nih.gov Baseline expression

Bile Duct Ligation Models

Bile duct ligation (BDL) is a widely used experimental model to study obstructive cholestasis. nih.gov Research in this area has been crucial to understanding the effects of compounds in the context of complete biliary obstruction.

Preclinical studies investigating 24-Norursodeoxycholic acid (norUDCA) in BDL mice have shown that it reduces liver injury and biliary fibrosis. researchgate.net In a direct comparison, the parent compound ursodeoxycholic acid (UDCA) was found to have detrimental effects in BDL mice, presumably due to its choleretic (bile-flow-stimulating) action increasing biliary pressure and aggravating bile infarcts. nih.govnih.gov

Despite also having potent choleretic effects, norUDCA did not show the same detrimental outcomes. nih.govresearchgate.net Studies comparing the two compounds in the BDL model found that norUDCA did not significantly aggravate liver injury compared to controls. researchgate.net This suggests that while both are choleretic, their mechanisms and ultimate effects in a setting of complete obstruction differ significantly. The findings in these models indicate that norUDCA's pharmacological properties may offer a benefit even in cholestatic conditions with an obstructive component. researchgate.netnih.gov

Immune-Mediated Liver Disease Models

Non-Cholestatic Hepatic Injury Models (e.g., Acute Non-Cytolytic Lymphocytic Choriomeningitis Virus (LCMV) Infection Model)

To distinguish the direct immunomodulatory effects of 24-Norursodeoxycholic acid (norUDCA) from its anti-cholestatic actions, researchers have utilized non-cholestatic models of liver injury. researchgate.netnih.gov The acute, non-cytolytic lymphocytic choriomeningitis virus (LCMV) infection model is one such example. nih.gov In this model, hepatic injury is driven by an excessive CD8+ T-cell immune response rather than by bile stasis. researchgate.netnih.gov

In the LCMV infection model, norUDCA was shown to ameliorate hepatic injury and reduce systemic inflammation. researchgate.netnih.gov This demonstrates that norUDCA possesses immunomodulatory properties that are independent of its effects on bile acid metabolism and flow. nih.gov Mechanistically, norUDCA was found to have a strong modulatory effect on CD8+ T-cells, affecting their lymphoblastogenesis, expansion, and glycolysis. researchgate.netnih.gov Mass spectrometry analysis identified that norUDCA regulates CD8+ T-cells by targeting the mTORC1 signaling pathway. nih.govnih.gov These findings highlight that norUDCA can directly modulate T-cell-driven immunopathology, a relevant mechanism for its therapeutic potential in immune-mediated liver diseases. researchgate.netnih.gov

Intestinal Inflammation Models

CD4+ T Naive Adoptive Transfer Mouse Model of Colitis

Primary sclerosing cholangitis (PSC) has a strong association with inflammatory bowel disease (IBD), which is often driven by dysregulated T-cell responses. researchgate.netnih.gov To investigate the potential of 24-Norursodeoxycholic acid (norUDCA) on intestinal inflammation, the CD4+ T naive adoptive transfer mouse model of colitis is employed. nih.govnih.gov This model, which mimics human IBD, involves transferring naive T-cells (specifically CD4+CD45RBhigh T cells) into immunodeficient mice (such as Rag2-/- mice), leading to the development of colitis. researchgate.netcriver.com

In this experimental setting, norUDCA demonstrated a significant ability to attenuate intestinal immunopathology. researchgate.netnih.gov It was found to suppress the effector function of T helper 17 (TH17) cells, a key driver of inflammation in this model. nih.govnih.gov Concurrently, norUDCA treatment led to an enrichment of regulatory T cell (Treg) abundance. nih.govresearchgate.net This shift in the TH17/Treg balance is a crucial immunomodulatory effect. researchgate.net Mechanistic studies revealed that norUDCA restricts glutaminolysis in differentiating TH17 cells, which in turn suppresses mTORC1 activation and glycolysis, while enhancing the expression of FOXP3, a key transcription factor for Tregs. researchgate.netnih.gov These findings indicate that norUDCA has direct immunometabolic modulatory capabilities that can ameliorate excessive T-cell-driven intestinal inflammation. researchgate.netnih.gov

Table 2: Immunomodulatory Effects of norUDCA in a T-Cell Transfer Colitis Model

Cellular/Molecular Target Effect of norUDCA Treatment Outcome
TH17 Effector Function Suppressed nih.gov Attenuation of intestinal immunopathology researchgate.net
Regulatory T cell (Treg) Abundance Enriched nih.govresearchgate.net Promotion of immune regulation
TH17/Treg Balance Counteracted imbalance researchgate.net Reduced inflammation
mTORC1 Signaling in TH17 cells Suppressed via restricted glutaminolysis researchgate.net Modulation of T-cell differentiation and function

AlphaCD3 Stimulation Models

In models of immune-mediated liver injury, such as those induced by concanavalin (B7782731) A, norUDCA has demonstrated significant anti-inflammatory and hepatoprotective effects. Studies utilizing αCD3 stimulation to induce T-cell-mediated hepatitis have shown that norUDCA can mitigate liver damage. Specifically, in an αCD3 stimulation model, norUDCA was found to suppress the pathogenic activity of T helper 17 (TH17) cells and decrease the formation of pro-inflammatory 'TH1-like-TH17' cells. nih.gov Furthermore, it enhanced the conversion of TH17 cells into regulatory T cells (Treg) and regulatory type 1 (Tr1) cells, which are crucial for immune tolerance. nih.gov The anti-inflammatory effects of norUDCA on TH17 pathogenicity were shown to be dependent on the induction of Tregs. nih.gov

Humanized NSG Mouse Models Reconstituted with Patient-Derived Cells

To bridge the gap between animal models and human disease, humanized mouse models have been employed. In a humanized NSG mouse model reconstituted with peripheral blood mononuclear cells from patients with primary sclerosing cholangitis (PSC), the immunomodulatory effects of norUDCA were confirmed. nih.gov This model corroborated the findings from other preclinical studies, demonstrating that norUDCA can effectively restrict TH17-mediated inflammation in a humanized setting. nih.gov

Metabolic Liver Disease Models

The efficacy of norUDCA has also been evaluated in models of metabolic liver diseases, which are becoming increasingly prevalent worldwide.

In genetic mouse models of non-alcoholic steatohepatitis (NASH), such as hepatocyte-specific NEMO/NF-κB deleted mice (NEMOΔhepa), norUDCA has shown promise in reversing disease progression. researchgate.net Administration of norUDCA in these mice led to a downregulation of fatty acid synthesis by affecting SREBP, FAS, and PPARγ, and positively influenced cholesterol metabolism by promoting its use in bile acid synthesis. researchgate.net Studies in other mouse models of NAFLD and NASH have also reported that norUDCA reduces hepatic steatosis, inflammation, fibrosis, and apoptosis by downregulating lipogenic and apoptotic pathways. researchgate.net

In experimental models of alcohol-related liver disease (ALD), norUDCA has demonstrated protective effects. nih.govresearchgate.netnih.gov Both preventive and therapeutic administration of norUDCA in a Lieber-DeCarli diet model enriched with ethanol (B145695) resulted in amelioration of liver injury. researchgate.netnih.gov Key findings include reduced hepatocyte death and decreased expression of pro-inflammatory cytokines such as tumor necrosis factor (Tnf), Il-1β, Il-6, and Il-10. nih.govnih.gov Furthermore, norUDCA treatment was associated with a shift towards an anti-inflammatory M2 macrophage phenotype and an increase in potentially beneficial gut bacteria. nih.gov

Alpha-1-Antitrypsin Deficiency Liver Disease Models (e.g., PiZ Mice)

Alpha-1-antitrypsin deficiency (AATD) is a genetic disorder that can lead to severe liver disease. In the PiZ mouse model, which expresses the mutant human Z allele of AAT and develops liver pathology similar to human AATD, norUDCA has shown therapeutic potential. researchgate.netnih.govjax.org Studies have indicated that norUDCA can reduce the accumulation of the mutant Z protein (AATZ) in the livers of these mice, suggesting a potential role in mitigating the primary driver of liver injury in this disease. researchgate.net

Comparative Preclinical Efficacy Studies: 24-Norursodeoxycholic Acid versus Ursodeoxycholic Acid

A significant body of preclinical research has focused on comparing the efficacy of norUDCA with its parent compound, ursodeoxycholic acid (UDCA), the current standard of care for certain cholestatic liver diseases.

In the Mdr2 (Abcb4) knockout mouse, a well-established model for sclerosing cholangitis, norUDCA was found to be superior to UDCA in ameliorating the disease. bohrium.comnih.govdaneshyari.com NorUDCA markedly improved liver tests and histology, and significantly reduced liver hydroxyproline content, a marker of fibrosis. bohrium.comnih.govdaneshyari.com It also decreased the number of infiltrating neutrophils and proliferating liver cells. bohrium.comnih.govdaneshyari.com In contrast, UDCA was less effective and, in some instances, even increased levels of certain liver enzymes. bohrium.comnih.govresearchgate.net

Table 1: Comparative Effects of norUDCA and UDCA in Mdr2 (-/-) Mice

Parameter 24-Norursodeoxycholic Acid (norUDCA) Ursodeoxycholic Acid (UDCA)
Liver Tests Markedly improved Increased ALT and ALP levels
Liver Histology Markedly improved Less impact
Hydroxyproline Content Significantly reduced No significant effect
Infiltrating Neutrophils Significantly reduced Less impact
Hepatocyte Proliferation Significantly reduced Less impact
Cholangiocyte Proliferation Significantly reduced Less impact
Induction of Detoxifying Enzymes Coordinated induction Much smaller extent
Induction of Efflux Pumps Coordinated induction Much smaller extent

Data compiled from studies in Mdr2 (-/-) mice, a model of sclerosing cholangitis. bohrium.comnih.govdaneshyari.comresearchgate.net

Similarly, in a murine model of hepatic schistosomiasis, which is characterized by inflammation-driven liver fibrosis, norUDCA demonstrated more pronounced anti-inflammatory and anti-fibrotic effects compared to UDCA. nih.gov These comparative studies consistently highlight the superior therapeutic potential of norUDCA in various models of liver disease.

Differential Effects on Liver Biochemistry and Histopathology

Preclinical studies in various mouse models of cholestatic liver disease have demonstrated significant differences between 24-norursodeoxycholic acid (norUDCA) and its parent compound, ursodeoxycholic acid (UDCA), concerning their effects on liver biochemistry and histopathology. In the Mdr2 (Abcb4) knockout mouse model, which mimics sclerosing cholangitis, administration of norUDCA led to marked improvements in serum liver tests. bohrium.comresearchgate.net In contrast, UDCA treatment in the same model resulted in an increase in alanine transaminase (ALT) and alkaline phosphatase (ALP) levels. researchgate.net

In a different model of obstructive cholestasis, where mice underwent common bile duct ligation (CBDL), UDCA administration aggravated liver injury, evidenced by a significant increase in the number and size of bile infarcts and elevated serum ALP levels. nih.gov Conversely, norUDCA feeding resulted in a comparable or slightly improved histological picture and a slight reduction in ALP compared to the control group. nih.gov

Histopathological examination of livers from Mdr2 knockout mice revealed that norUDCA significantly improved liver histology, reducing the number of infiltrating neutrophils and proliferating hepatocytes and cholangiocytes. researchgate.net In a rat model of thioacetamide-induced liver fibrosis, norUDCA treatment had a positive effect on liver histology, characterized by decreased fibrotic tissue, whereas UDCA did not produce visible changes in the fibrotic process compared to the control group. nih.gov

Table 1: Differential Effects of norUDCA vs. UDCA on Liver Biochemistry in Mdr2-/- Mice
ParameterControl (Mdr2-/-)UDCA-Treated (Mdr2-/-)norUDCA-Treated (Mdr2-/-)
Serum ALTBaselineIncreasedMarkedly Improved
Serum ALPBaselineIncreasedMarkedly Improved
Table 2: Contrasting Histopathological Effects in Experimental Models
Experimental ModelParameterUDCA Treatment EffectnorUDCA Treatment Effect
Bile Duct Ligation (Mouse)Bile InfarctsIncreased number and sizeComparable or slightly improved
Serum APSignificantly increasedSlight reduction
Mdr2-/- (Mouse)Neutrophil InfiltrationLess impactfulReduced
Cell ProliferationLess impactfulReduced
Thioacetamide-induced Fibrosis (Rat)Fibrotic TissueNo visible changeDecreased

Contrasting Impacts on Biliary Transport and Detoxification Pathways

The therapeutic mechanisms of norUDCA are distinct from UDCA, particularly in how it influences biliary transport and detoxification. A key feature of norUDCA is its ability to induce a bicarbonate-rich hypercholeresis, which involves stimulating bile flow and flushing injured bile ducts. researchgate.netnih.gov This pronounced choleretic effect is attributed to its ability to undergo cholehepatic shunting. nih.gov As an unconjugated weak organic acid, norUDCA can be reabsorbed by cholangiocytes from the bile and subsequently resecreted by hepatocytes, a process that stimulates bicarbonate secretion into the bile. nih.gov This flushing of the bile ducts with bicarbonate-rich bile helps to dilute and neutralize toxic biliary contents. nih.gov

In terms of detoxification, norUDCA has been shown to potently induce the expression of detoxifying enzymes and efflux pumps. bohrium.com In Mdr2 knockout mice, norUDCA treatment led to a coordinated induction of phase I and phase II detoxifying enzymes such as Cyp2b10, Cyp3a11, and Sult2a1, as well as the basolateral efflux pumps Mrp3 and Mrp4. researchgate.net This response enhances the detoxification and elimination of hydrophobic bile acids from the liver. bohrium.comresearchgate.net UDCA, by contrast, induced these detoxification systems to a much smaller extent. researchgate.net

Superiority in Attenuating Cholestasis, Inflammation, and Fibrosis

Preclinical evidence consistently supports the superiority of norUDCA over UDCA in mitigating key pathological features of cholestatic liver diseases, including cholestasis, inflammation, and fibrosis. bohrium.com In the Mdr2 knockout model of sclerosing cholangitis, norUDCA was significantly more effective than UDCA at ameliorating liver injury. bohrium.comnih.gov

NorUDCA demonstrates pronounced anti-inflammatory properties. researchgate.net In a mouse model of Schistosoma mansoni infection, which causes inflammation-driven liver fibrosis, norUDCA treatment significantly attenuated the inflammatory response, reduced the size of hepatic granulomas, and altered their cellular composition. nih.gov UDCA also showed some anti-inflammatory effects but did not impact granuloma size or composition to the same extent. nih.gov The anti-inflammatory action of norUDCA may be linked to its ability to directly repress antigen presentation and subsequent T-cell activation. nih.gov Furthermore, in models of intestinal inflammation, norUDCA has been shown to suppress the function of pro-inflammatory T helper 17 (TH17) cells. bmj.comnih.gov

The anti-fibrotic effects of norUDCA are also more potent than those of UDCA. researchgate.net In Mdr2 knockout mice, norUDCA treatment significantly reduced liver hydroxyproline content, a marker of fibrosis, while UDCA had no significant effect on this parameter. researchgate.net Similarly, in a rat model of established liver fibrosis, norUDCA significantly decreased liver hydroxyproline content, whereas UDCA did not. nih.gov NorUDCA treatment also led to a reduction in serum levels of the profibrotic cytokines IL-4 and IL-13 in a murine model of hepatic schistosomiasis, an effect not observed with UDCA. researchgate.net

Table 3: Comparative Anti-fibrotic Effects of norUDCA and UDCA
Experimental ModelFibrosis MarkerUDCA EffectnorUDCA Effect
Mdr2-/- (Mouse)Liver HydroxyprolineNo significant effectSignificantly reduced
Thioacetamide-induced Fibrosis (Rat)Liver HydroxyprolineNo changeSignificantly decreased
Schistosomiasis (Mouse)Serum IL-13No significant changeSignificantly reduced
Serum IL-4No significant changeSignificantly reduced

Advanced Research Methodologies Applied to 24 Norursodeoxycholic Acid Investigations

Multi-Omics Approaches in Mechanistic Elucidation

Multi-omics strategies have been instrumental in providing a holistic view of the molecular and cellular changes induced by norUDCA. By integrating data from transcriptomics, proteomics, and metabolomics, researchers have begun to piece together the complex signaling networks modulated by this synthetic bile acid.

Bulk RNA sequencing has been utilized to analyze the transcriptomic landscape of immune cells following exposure to norUDCA. This has been particularly insightful in understanding the compound's effect on pathogenic T helper 17 (pTH17) cells. Studies have shown that even brief exposure to norUDCA can significantly reshape the gene expression profile of these cells. bmj.comresearchgate.net

Key findings from transcriptomic analyses include the differential regulation of pathways associated with mTORC1 signaling and related metabolic processes. bmj.comresearchgate.net Furthermore, RNA sequencing has identified alterations in the expression of genes that are critically involved in glutamine metabolism, highlighting a key metabolic axis targeted by norUDCA. researchgate.net

Pathway/Gene SetEffect of norUDCA ExposureAssociated Cell TypeReference
mTORC1 SignalingEnriched among downregulated genesMurine pTH17 Cells bmj.comresearchgate.net
Glutamine MetabolismAltered gene expressionMurine pTH17 Cells researchgate.net

Mass spectrometry (MS) has been a cornerstone in identifying the direct molecular targets of norUDCA within immune cells. Both proteomics and metabolomics approaches have been applied to elucidate its mechanism of action, particularly in CD8+ T cells and TH17 cells. researchgate.netnih.gov

Proteomics: Multi-layer proteomics and phosphoproteomics profiling have been used to create a landscape of the T-cell proteome in response to norUDCA. researchgate.net This approach was crucial in identifying that norUDCA regulates CD8+ T cells by targeting the mTORC1 signaling pathway. researchgate.netnih.gov These findings in murine models were subsequently confirmed in circulating T-cells from patients with Primary Sclerosing Cholangitis (PSC). researchgate.net

Metabolomics: Targeted metabolomics analyses have been used to complement transcriptomic data. These studies confirmed that norUDCA alters the metabolic programming of pTH17 cells, corroborating the findings from RNA sequencing that showed changes in glutamine metabolism pathways. bmj.comresearchgate.net This multi-omics approach demonstrates that norUDCA influences the effector functions of these immune cells by remodeling their glutamine sensing and signaling programs. bmj.com

Advanced Flow Cytometry and Cell Sorting Techniques for Immune Cell Characterization

Advanced flow cytometry has been an indispensable tool in dissecting the immunomodulatory effects of norUDCA in vivo and in vitro. This high-throughput technique allows for the precise identification, quantification, and characterization of various immune cell populations based on their expression of surface and intracellular markers.

In studies using mouse models of cholestatic liver disease (Mdr2-/- mice) and T-cell-driven hepatitis, flow cytometry was used to demonstrate that norUDCA treatment reduces the number of hepatic innate and adaptive immune cells, including CD8+ T cells. researchgate.netnih.gov Further mechanistic studies have used flow cytometry to analyze norUDCA's impact on T-cell subsets, revealing its ability to modulate the balance between TH17 and regulatory T cells (Tregs). researchgate.netbiorxiv.org For instance, in adoptive transfer models, norUDCA was shown to increase the frequency of Tregs while suppressing TH17 effector function. biorxiv.org The technique has also been used to assess T-cell lymphoblastogenesis, expansion, and the expression of key signaling proteins like phosphorylated ribosomal protein S6 (RPS6), a downstream target of mTORC1. researchgate.netresearchgate.net

Analyzed ParameterExperimental ModelKey Finding with norUDCAReference
Hepatic Immune Cell Infiltration (Innate & Adaptive)Mdr2-/- Mouse ModelReduced numbers of immune cells, including CD8+ T cells researchgate.netnih.gov
TH17/Treg BalanceCD4+ TNaïve Adoptive Transfer ModelIncreased frequency of RORγt−FOXP3+ Tregs biorxiv.org
TH17 Effector FunctionαCD3 Stimulation ModelMitigated intraepithelial TH17 pathogenicity bmj.comnih.gov
mTORC1 Signaling ActivityIn vitro pTH17 cellsDecreased expression of phosphorylated RPS6 researchgate.net

Molecular and Biochemical Approaches for Signaling Pathway Analysis

The elucidation of norUDCA's impact on intracellular signaling cascades has relied heavily on specific molecular and biochemical techniques. These approaches have pinpointed the mTORC1 pathway as a central hub for the compound's immunometabolic effects. researchgate.netnih.gov

Immunoblot analysis has been a key method to validate the findings from proteomics studies. nih.gov This technique has been used to confirm that norUDCA inhibits the phosphorylation of downstream effectors of mTORC1, such as the ribosomal protein S6 kinase 1 (S6K1) and the ribosomal protein S6 (RPS6). nih.gov Research has further delineated the upstream signaling network, showing that norUDCA can perturb the Ras-Erk-P90RSK axis, a classic signal transduction network that regulates mTORC1. bmj.com By examining these specific phosphorylation events, investigators have confirmed that norUDCA's mechanism involves blunting mTORC1 activity, which in turn affects crucial cellular processes like glycolysis, cell growth, and expansion in lymphocytes. researchgate.netnih.gov

Establishment and Application of In vitro and Ex vivo Experimental Systems (e.g., Primary Cell Cultures, Organoids, Transfected Cell Models)

To dissect the direct effects of norUDCA on specific cell types, away from the systemic influences of an in vivo environment, various in vitro and ex vivo experimental systems have been established.

Primary Cell Cultures: A significant portion of the mechanistic work on norUDCA has been performed using primary cell cultures. Researchers have isolated naïve CD4+ T cells and CD8+ T cells from mice to study the compound's direct effects on T-cell differentiation, expansion, and metabolism in vitro. nih.govbiorxiv.org These primary murine cell experiments have been crucial for demonstrating that norUDCA directly modulates T-cell function. researchgate.net Furthermore, the signaling effects observed in murine cells have been validated using peripheral T cells isolated from healthy human volunteers and patients with PSC, strengthening the clinical relevance of the findings. researchgate.netnih.gov

In vivo and Adoptive Transfer Models: A range of mouse models has been employed to study the effects of norUDCA in a complex biological system. These include the Mdr2(-/-) mouse, a model for sclerosing cholangitis, and non-cholestatic models of T-cell-driven liver injury. researchgate.netnih.gov To specifically track the fate and function of T-cells, adoptive transfer models have been used, where naïve T cells are transferred into lymphopenic mice, which then develop T-cell-mediated colitis. bmj.comnih.gov This has allowed for detailed investigation into how norUDCA affects TH17 differentiation and pathogenicity in an inflammatory context. nih.gov A humanized mouse model, reconstituted with peripheral blood mononuclear cells from PSC patients, has also been used to corroborate the compound's impact on human T-cell-mediated inflammation. bmj.comnih.gov

Organoids: While direct studies of norUDCA using organoids are not yet widely published, organoid technology represents a powerful future direction for this research. Organoids are three-dimensional (3D) primary cell cultures that self-organize to recapitulate the architecture and function of an organ in vitro. nih.gov Patient-derived organoids, including those from the colon or liver, could serve as advanced ex vivo platforms to test the efficacy and mechanisms of norUDCA in a system that better reflects the genetic and phenotypic heterogeneity of human diseases like PSC and associated colitis. nih.govresearchgate.net

Future Directions and Emerging Research Perspectives for 24 Norursodeoxycholic Acid

Deeper Elucidation of Pleiotropic Immunometabolic and Signaling Actions

Future research will delve deeper into the multifaceted immunometabolic and signaling effects of 24-norursodeoxycholic acid. nih.gov Current studies have highlighted its ability to modulate T-cell function, particularly CD8+ and T helper 17 (TH17) cells, which are crucial in the immunopathogenesis of diseases like primary sclerosing cholangitis (PSC). nih.govnih.gov A key area of investigation will be the further characterization of its impact on the mTORC1 signaling pathway, a central regulator of cell metabolism, growth, and proliferation. nih.govbmj.com Research has shown that norUDCA can blunt mTORC1 activity in T-cells, a mechanism profoundly distinct from its parent compound, ursodeoxycholic acid (UDCA). nih.govbmj.com

The direct modulatory impact of norUDCA on CD8+ T cells, affecting their lymphoblastogenesis, expansion, and glycolysis, warrants further exploration. nih.gov Understanding the precise molecular targets of norUDCA within these immune cells will be a critical step. This includes identifying the specific proteins and signaling cascades that are directly influenced by the compound. Advanced techniques such as proteomics and metabolomics will be instrumental in mapping the comprehensive changes induced by norUDCA in immune cells.

Furthermore, the influence of norUDCA on the balance between different T-cell subsets, such as the interplay between pro-inflammatory TH17 cells and regulatory T cells (Tregs), is a promising avenue of research. biorxiv.org Initial findings suggest that norUDCA can counteract the TH17/Treg imbalance, which is a driver of immunopathology in conditions like inflammatory bowel disease (IBD), a condition strongly associated with PSC. biorxiv.org A deeper understanding of how norUDCA orchestrates these shifts in T-cell populations could reveal novel therapeutic strategies for a range of autoimmune and inflammatory disorders.

Exploration of Combination Therapeutic Strategies and Synergistic Potentials

Given the complex and multifactorial nature of diseases like PSC, combination therapy is a logical and promising future direction. karger.com The unique mechanisms of action of 24-norursodeoxycholic acid, which differ significantly from its parent compound UDCA and other emerging therapies, make it a strong candidate for synergistic combinations. karger.com While high doses of UDCA have shown potential for deleterious effects in PSC patients with dominant strictures, the distinct properties of norUDCA may allow for safer and more effective combination regimens. karger.com

Future clinical trials should be designed to evaluate the efficacy and safety of norUDCA in combination with other therapeutic agents. Potential partners for combination therapy could include immunosuppressants, anti-fibrotic agents, and other modulators of bile acid signaling pathways. For instance, combining norUDCA with FXR agonists, which also play a role in regulating bile acid homeostasis and inflammation, could offer a multi-pronged approach to managing cholestatic liver diseases. mdpi.com

The exploration of synergistic potentials will require a thorough understanding of the pharmacokinetics and pharmacodynamics of the combined drugs. Preclinical studies in relevant animal models will be essential to identify the most promising combinations and to determine optimal dosing strategies. These studies should also investigate the potential for additive or synergistic effects on key pathological processes, such as inflammation, fibrosis, and bile duct injury. The ultimate goal is to develop combination therapies that can achieve superior clinical outcomes compared to monotherapy, potentially leading to improved long-term prognosis for patients.

Longitudinal Assessment of Disease Modification and Long-Term Therapeutic Efficacy

The long-term efficacy and disease-modifying potential of 24-norursodeoxycholic acid are critical areas for future investigation. While phase II clinical trials have demonstrated promising short-term results, such as significant reductions in serum alkaline phosphatase (ALP) levels in patients with PSC, the focus must now shift to assessing its impact over extended periods. bham.ac.ukdrfalkpharma.com An ongoing phase III clinical trial is currently evaluating the long-term effects of norUDCA in PSC, which will provide crucial data on its ability to prevent disease progression. bmj.comdrfalkpharma.com

Key endpoints in these long-term studies will include the assessment of clinical outcomes such as liver transplantation-free survival and the incidence of hepatobiliary malignancies. nih.gov Histological evaluation of liver biopsies will also be essential to determine if norUDCA can halt or even reverse the progression of liver fibrosis and biliary injury. drfalkpharma.com The NUC-5 phase 3 trial, for instance, includes a primary endpoint that combines the normalization of ALP levels with the absence of disease worsening on histology. drfalkpharma.com

Longitudinal studies will also provide valuable insights into the sustainability of the biochemical response to norUDCA treatment. It will be important to monitor liver enzyme levels over several years to determine if the initial improvements are maintained. Furthermore, these studies will allow for a comprehensive evaluation of the long-term safety profile of the drug.

Clinical Trial IdentifierPhaseStatusPrimary Endpoint Focus
NCT03872921 (NUC-5)Phase IIIOngoingCombined partial normalization of ALP and no worsening of disease stage on histology
EudraCT 2013-004605-38Phase IICompletedDose-dependent reduction in serum ALT

Development of Biomarkers for Patient Stratification and Response Prediction

To optimize the therapeutic use of 24-norursodeoxycholic acid, the development of reliable biomarkers for patient stratification and response prediction is paramount. While serum ALP is currently the best available surrogate marker for PSC, there is a need for more specific and sensitive biomarkers that can identify patients who are most likely to benefit from norUDCA therapy. bham.ac.uknih.gov

Future research should focus on identifying genetic, molecular, and imaging biomarkers that correlate with treatment response. This could involve analyzing patient samples from clinical trials to identify specific genetic polymorphisms or gene expression signatures that are associated with a favorable outcome. The Enhanced Liver Fibrosis (ELF) score, which is based on serum levels of hyaluronic acid, tissue inhibitor of metalloproteinase-1, and propeptide of type III procollagen, has shown promise as a prognostic biomarker in PSC and could be evaluated for its predictive value in the context of norUDCA treatment. nih.gov

Developing predictive models, similar to those being explored for UDCA treatment in primary biliary cholangitis, could help in the early identification of non-responders. nih.gov Such models could incorporate a combination of clinical, biochemical, and genetic factors to provide a more personalized approach to treatment. Ultimately, the goal is to move beyond a "one-size-fits-all" approach and to tailor norUDCA therapy to the individual patient, thereby maximizing its efficacy and minimizing unnecessary treatment in those who are unlikely to respond.

Novel Applications in Related Immune-Mediated and Metabolic Disorders Beyond Current Indications

The unique pharmacological properties of 24-norursodeoxycholic acid, including its anti-inflammatory, anti-fibrotic, and anti-lipotoxic effects, suggest that its therapeutic potential may extend beyond cholestatic liver diseases like PSC. nih.govnih.gov A significant area of emerging research is the exploration of its application in other immune-mediated and metabolic disorders.

Non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH) , represent a major and growing public health concern with no currently approved pharmacological treatments. karger.comamegroups.org Preclinical and early clinical studies have shown that norUDCA can improve liver injury and reduce inflammation in the context of NAFLD. karger.comnih.gov A phase 2 clinical trial in patients with NAFLD demonstrated a dose-dependent reduction in serum alanine (B10760859) aminotransferase (ALT) levels with norUDCA treatment. nih.gov

Alcohol-related liver disease (ALD) is another area where norUDCA shows promise. nih.gov Experimental models of ALD have demonstrated a protective effect of norUDCA, with reductions in liver injury and inflammation. nih.gov

Given the strong association between PSC and inflammatory bowel disease (IBD) , and the observed immunomodulatory effects of norUDCA on intestinal T-cells, its potential as a treatment for IBD is also being investigated. nih.govbmj.combiorxiv.org Research suggests that norUDCA can restrict TH17-mediated intestinal inflammation, making it a potential therapeutic for IBD and other T-cell-driven autoimmune disorders. nih.govbmj.com

The following table summarizes the potential novel applications of 24-norursodeoxycholic acid:

Disease AreaRationale for ApplicationSupporting Evidence
Non-alcoholic fatty liver disease (NAFLD)/Nonalcoholic steatohepatitis (NASH)Anti-inflammatory, anti-fibrotic, and anti-lipotoxic properties.Preclinical data and Phase II clinical trial showing reduction in ALT. karger.comnih.gov
Alcohol-related liver disease (ALD)Anti-inflammatory and hepatoprotective effects.Protective effects observed in experimental models. nih.gov
Inflammatory bowel disease (IBD)Modulation of intestinal T-cell responses, particularly TH17 cells.Preclinical studies demonstrating restriction of intestinal inflammation. nih.govbmj.combiorxiv.org

Future research will likely involve dedicated clinical trials to formally evaluate the efficacy and safety of norUDCA in these and other related conditions, potentially expanding its therapeutic utility significantly.

常见问题

Basic Research Question

  • Storage : Store powder at -20°C; solutions at -80°C. Avoid repeated freeze-thaw cycles .
  • Handling : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and protective eyewear to prevent inhalation, skin contact, or ocular exposure .
  • Containment : In case of spills, collect using absorbent materials and dispose via licensed hazardous waste facilities. Avoid release into waterways or soil .

Methodological Note : Regularly calibrate storage equipment (e.g., freezers) and document handling protocols to ensure batch consistency and compliance with REACH regulations .

What experimental models are most appropriate for studying the anti-fibrotic effects of norUDCA?

Advanced Research Question
The Mdr2<sup>-/-</sup> (Abcb4 knockout) mouse is the gold standard for studying norUDCA’s efficacy in sclerosing cholangitis and fibrosis. Key experimental design considerations:

  • Dosage : 0.5% (wt/wt) norUDCA mixed in chow for 4 weeks .
  • Outcome Measures :
    • Biochemical : Serum ALT, ALP, and γ-GT levels .
    • Histological : Liver fibrosis (hydroxyproline content), neutrophil infiltration, and cholangiocyte proliferation .
    • Molecular : Induction of detoxification enzymes (Cyp2b10, Cyp3a11) and efflux pumps (Mrp3, Mrp4) via qPCR or Western blot .

Data Contradiction Analysis : Unlike UDCA, norUDCA reduces hydroxyproline (fibrosis marker) by 40% in Mdr2<sup>-/-</sup> mice, but UDCA failed to show similar effects in human trials . Validate findings using secondary models (e.g., bile duct-ligated rats) to confirm translatability .

How does norUDCA modulate bile acid hydrophilicity and detoxification pathways compared to UDCA?

Advanced Research Question
norUDCA undergoes extensive Phase I/II metabolism (hydroxylation, sulfation, glucuronidation), increasing biliary bile acid hydrophilicity. Key mechanisms:

  • Detoxification Enzyme Induction : Upregulates Cyp2b10, Cyp3a11 (hydroxylation), and Sult2a1 (sulfation) by 2–3-fold vs. UDCA .
  • Efflux Pump Activation : Enhances Mrp3/Mrp4 expression, promoting bile acid secretion into systemic circulation .
  • Alkaline "Umbrella" Effect : Stimulates bicarbonate secretion by cholangiocytes, protecting against hydrophobic bile acid toxicity .

Methodological Note : Use LC-MS/MS to profile norUDCA metabolites in bile, serum, and urine. Compare hydrophilicity indices (e.g., retention time) between norUDCA and UDCA derivatives .

What challenges exist in translating preclinical norUDCA findings to clinical trials for cholestatic diseases?

Advanced Research Question

  • Species-Specific Metabolism : Human CYP3A4 (vs. murine Cyp3a11) may alter norUDCA metabolism, necessitating dose optimization .
  • Endpoint Selection : Preclinical markers (e.g., hydroxyproline) lack clinical analogs. Use composite endpoints (ALP reduction, MRI elastography) in Phase II trials .
  • Safety Profile : No human toxicity data exist. Monitor for theoretical risks (e.g., drug-induced hypercholeresis) in early-phase trials .

Current Status : Phase II trials in primary sclerosing cholangitis (PSC) are ongoing, focusing on ALP normalization and histologic improvement .

How can researchers reconcile contradictions between norUDCA’s preclinical efficacy and UDCA’s limited clinical success?

Advanced Research Question

  • Mechanistic Differences : norUDCA’s side chain shortening enhances passive cholangiocyte absorption and systemic detoxification, unlike UDCA’s reliance on active transport .
  • Dosage Regimens : Preclinical norUDCA doses (0.5% chow) exceed typical UDCA human doses (15–20 mg/kg/day). Conduct pharmacokinetic studies to establish therapeutic thresholds .

Methodological Recommendation : Use humanized liver mouse models to compare species-specific bile acid handling and refine clinical trial designs .

What methodological approaches are critical for analyzing norUDCA’s bile acid hydrophilicity in vitro?

Advanced Research Question

  • Chromatographic Analysis : Reverse-phase HPLC with UV detection (210 nm) to separate norUDCA metabolites. Calculate hydrophilicity via retention factors .
  • Cell-Free Assays : Measure critical micellar concentration (CMC) using fluorescent probes (e.g., 1,6-diphenyl-1,3,5-hexatriene) to assess bile acid aggregation potential .
  • Biliary Secretion Studies : Use polarized hepatocyte monolayers (e.g., HepaRG cells) to quantify norUDCA transport via MRP3/4 inhibitors (e.g., MK571) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norucholic Acid
Reactant of Route 2
Norucholic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。